Enantiomer-Dependent β3 Adrenergic Receptor Agonist Potency: (R) vs. (S) Configuration
The (R)-configured chiral amine serves as the essential stereochemical building block for BMS-196085, a potent and selective full agonist of the human β3 adrenergic receptor. When incorporated into the final BMS-196085 structure, the (R)-configuration contributes to a binding affinity of Ki = 21 nM against the cloned human β3 receptor expressed in CHO cells, measured via displacement of [¹²⁵I]iodocyanopindolol [1]. In the broader catecholamine surrogate series described in US Patent 5,776,983, the (R,R)-diastereomer is consistently required for potent β3 agonism, with the corresponding (S)-epimers showing substantially reduced activity [2]. The racemic 1-[4-(difluoromethoxy)phenyl]ethanamine (CAS 136123-72-3) is commercially available from Sigma-Aldrich as an AldrichCPR screening compound but is sold 'as-is' without analytical data and is explicitly not suitable for stereospecific synthesis applications .
| Evidence Dimension | Binding affinity (Ki) at human β3 adrenergic receptor for final drug molecule containing the chiral amine building block |
|---|---|
| Target Compound Data | Ki = 21 nM (BMS-196085 incorporating (R)-configured amine); (R,R)-diastereomer required for potent agonism |
| Comparator Or Baseline | (S)-configured diastereomer: substantially reduced or abolished β3 agonist activity (qualitative SAR per US 5,776,983); Racemic mixture CAS 136123-72-3: sold as non-validated screening compound |
| Quantified Difference | The (R)-configuration is a prerequisite for nanomolar β3 affinity; (S)-epimer activity is qualitatively reported as substantially lower based on patent SAR data |
| Conditions | Competitive radioligand binding assay using [¹²⁵I]iodocyanopindolol in CHO cells expressing cloned human β3 adrenergic receptor |
Why This Matters
Procurement of the incorrect enantiomer or racemic mixture will result in failure to produce stereochemically pure, biologically active β3 agonists, directly compromising drug discovery campaigns targeting obesity and type-II diabetes.
- [1] BindingDB. BDBM50106829 – BMS-196085 (CHEMBL322862): Ki = 21 nM, human β3 adrenergic receptor, CHO cells, [¹²⁵I]iodocyanopindolol displacement. Curated by ChEMBL from Bristol-Myers Squibb data. View Source
- [2] Washburn WN, Girotra RN, Sher PM, et al. (Bristol-Myers Squibb Co.). Catecholamine Surrogates Useful as β3 Agonists. US Patent 5,776,983. Issued July 7, 1998. View Source
